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Experimental Protocols from ENCORE 301

For researchers, the key methodologies from the ENCORE 301 trial are detailed below.

Treatment Protocol: The trial employed a randomized, double-blind, placebo-controlled design [1].

Patients in the experimental arm received exemestane 25 mg orally daily, plus entinostat 5 mg

orally once weekly on an empty stomach (fasted state). Treatment cycles were 28 days, continuing

until disease progression or unacceptable toxicity [2].

Patient Population: The trial enrolled 130 postmenopausal women with hormone receptor-positive,

HER2-negative locally recurrent or metastatic breast cancer. A key eligibility criterion was disease

progression following treatment with a non-steroidal aromatase inhibitor (e.g., letrozole or

anastrozole), making them a population with acquired endocrine resistance [1] [3].

Pharmacodynamic Assessment: To confirm the biological activity of entinostat and explore

predictive biomarkers, researchers collected peripheral blood mononuclear cells (PBMCs) from a

subset of patients at baseline and at Cycle 1, Day 15 (C1D15). Lysine acetylation levels in these cells

were measured using flow cytometry, confirming target engagement and identifying a potential

biomarker for patient selection [2] [3].
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The promising results from ENCORE 301 led to the Phase III E2112 registration trial. Unfortunately, this

larger trial failed to confirm the survival benefit [4].

Trial Aspect ENCORE 301 (Phase II) E2112 (Phase III)

Primary
Endpoint(s)

PFS [2] PFS and OS (co-primary) [2]

Sample Size 130 patients [3] 608 patients [4]

Median PFS 4.3 vs. 2.3 months (HR=0.73) [2] [3] 3.3 vs. 3.1 months (HR not significant)
[4]

Median OS 28.1 vs. 19.8 months (HR=0.59) [1] [3] 23.4 vs. 21.7 months (HR not
significant) [4]

Conclusion Positive; supported Breakthrough
Therapy Designation

Negative; did not confirm benefit of the
combination [4]

Proposed Mechanism of Action and Exploratory
Analyses

Despite the negative Phase III results, research into entinostat's mechanism provides insight into the

scientific rationale.

The diagram below illustrates the key mechanistic pathways and immunomodulatory effects of entinostat

proposed in preclinical and Phase II studies.
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Epigenetic & Direct Cellular Effects

Immunomodulatory Effects
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Reversal of Epigenetic Silencing: Entinostat is a class I-selective histone deacetylase (HDAC)
inhibitor. It was hypothesized to reverse epigenetic silencing of the estrogen receptor (ER), thereby

restoring ER expression and sensitivity to hormonal therapy like exemestane [5] [2].
Alternative Mechanism - Post-Translational Modulation: Preclinical data suggested that the

primary mechanism in letrozole-resistant models may not be reversal of epigenetic silencing. Instead,
entinostat was found to post-translationally downregulate HER2 and phosphorylated
HER2/MAPK and AKT pathways, which are known drivers of endocrine resistance [2].
Impact on the Tumor Microenvironment: Exploratory analysis of patient blood samples from

ENCORE 301 revealed significant immunomodulatory effects. Entinostat treatment led to a
significant decrease in immunosuppressive myeloid-derived suppressor cells (MDSCs) and a

significant increase in HLA-DR expression on CD14+ monocytes, indicating a more activated,
antigen-presenting state [1]. These shifts in the immune landscape may contribute to the clinical

activity observed in Phase II.
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Interpretation for Research and Development

The ENCORE 301 and E2112 trials offer critical lessons for drug development:

The Imperative of Phase III Confirmation: The history of entinostat underscores the vital

importance of confirming Phase II results in larger, randomized Phase III trials, even when Phase II
data is compelling enough to warrant Breakthrough Therapy Designation [4].

The Critical Role of Biomarkers: The ENCORE 301 trial identified protein lysine hyperacetylation
in PBMCs as a potential predictive biomarker [2] [3]. The failure to validate this biomarker

prospectively and to identify a patient subpopulation that consistently benefits remains a key learning.
Future efforts for HDAC inhibitors likely depend on identifying novel biomarkers to select the right

patients [6].
Evolving Treatment Landscape: The E2112 trial allowed prior use of CDK4/6 inhibitors (about 35%

of patients) [4]. The effectiveness of entinostat in later-line settings after these more potent targeted
therapies remains an open question.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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